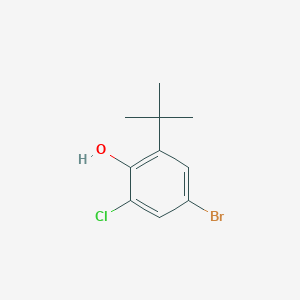4-Bromo-2-tert-butyl-6-chlorophenol
CAS No.: 60935-50-4
Cat. No.: VC19552281
Molecular Formula: C10H12BrClO
Molecular Weight: 263.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60935-50-4 |
|---|---|
| Molecular Formula | C10H12BrClO |
| Molecular Weight | 263.56 g/mol |
| IUPAC Name | 4-bromo-2-tert-butyl-6-chlorophenol |
| Standard InChI | InChI=1S/C10H12BrClO/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 |
| Standard InChI Key | WPMJADHCEZTVNO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(C(=CC(=C1)Br)Cl)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-bromo-2-(tert-butyl)-6-chlorophenol, reflects its substitution pattern: a hydroxyl group at position 1, a tert-butyl group at position 2, bromine at position 4, and chlorine at position 6 (Figure 1) . The tert-butyl group introduces significant steric hindrance, while the electron-withdrawing halogens (Br and Cl) modulate electronic effects on the aromatic ring.
Table 1: Key Physicochemical Properties
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide critical insights into its structure. The -NMR spectrum is expected to show resonances for the tert-butyl group (δ ~1.4 ppm, singlet), aromatic protons (δ ~6.5–7.5 ppm), and hydroxyl proton (δ ~5.0 ppm, broad) . The -NMR would reveal signals corresponding to the carbonyl carbon (δ ~150 ppm) and halogenated aromatic carbons . High-resolution MS would display a molecular ion peak at m/z 263.56 .
Synthesis and Reactivity
Synthetic Pathways
4-Bromo-2-tert-butyl-6-chlorophenol is typically synthesized via electrophilic aromatic substitution (EAS). A plausible route involves:
-
tert-Butylation: Introducing the tert-butyl group to phenol using tert-butyl chloride under Friedel-Crafts conditions.
-
Halogenation: Sequential bromination and chlorination at positions 4 and 6, respectively, using and in the presence of Lewis acids (e.g., ) .
Cross et al. demonstrated that halogenation of di-tert-butylphenols proceeds via intermediate dienones, which tautomerize to the final phenolic product. For example, bromination of 2,6-di-tert-butylphenol yields a bromocyclohexadienone intermediate, which rearranges to the substituted phenol under basic conditions .
Reaction Mechanisms
The compound’s reactivity is governed by steric and electronic factors:
-
Steric Effects: The tert-butyl group hinders electrophilic attack at adjacent positions.
-
Electronic Effects: Bromine and chlorine direct incoming electrophiles to specific ring positions via resonance and inductive effects.
Nitration studies on analogous compounds (e.g., 2,6-di-tert-butyl-4-chlorophenol) reveal that nitration occurs preferentially at the para position to the hydroxyl group, forming nitrocyclohexadienone intermediates .
Applications and Industrial Relevance
Antioxidant Properties
Phenolic compounds with bulky substituents, such as tert-butyl groups, are widely used as antioxidants in polymers and fuels. The halogen substituents in 4-bromo-2-tert-butyl-6-chlorophenol may enhance its radical-scavenging activity by stabilizing phenoxy radicals through resonance .
Pharmaceutical Intermediate
Halogenated phenols serve as intermediates in drug synthesis. For instance, bromophenols are precursors to tyrosine kinase inhibitors, while chlorophenols are used in antifungal agents . The compound’s stability under acidic conditions makes it suitable for multi-step synthetic routes.
| Precautionary Measure | Details |
|---|---|
| Personal Protection | Gloves, goggles, and lab coat required |
| Storage | Keep in a cool, dry place away from light |
| Disposal | Follow local regulations for halogenated waste |
Environmental Impact
Halogenated phenols are persistent organic pollutants (POPs) with bioaccumulation potential. Proper waste management is critical to mitigate ecological risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume